Disperse orange 29

Description

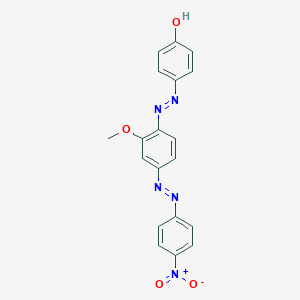

Structure

3D Structure

Properties

IUPAC Name |

4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIVACHGVHIMMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066532 |

Source

|

| Record name | C.I. Disperse Orange 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19800-42-1, 61902-11-2 |

Source

|

| Record name | 4-[2-[2-Methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19800-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019800421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the disazo dye, Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-, also known as C.I. Disperse Black 29. The synthesis is a multi-step process involving sequential diazotization and azo coupling reactions. This document outlines the detailed experimental protocols for each stage of the synthesis, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of the target compound is achieved through a four-step process:

-

Diazotization of p-nitroaniline: The process begins with the conversion of the primary aromatic amine, p-nitroaniline, into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.

-

First Azo Coupling: The resulting p-nitrobenzenediazonium salt is then coupled with o-methoxyaniline to form the intermediate compound, 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline.

-

Diazotization of the Intermediate: The amino group on the 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline intermediate is subsequently diazotized under similar conditions to the first diazotization step.

-

Second Azo Coupling: Finally, the second diazonium salt is coupled with phenol to yield the desired product, Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Diazotization of p-Nitroaniline

This procedure details the formation of the p-nitrobenzenediazonium salt.

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

A suspension of p-nitroaniline is prepared in an acidic solution. For example, 14.2 g of p-nitroaniline can be slurried in a mixture of 27.4 mL of hydrochloric acid and 90 mL of water[1].

-

The mixture is cooled to a temperature between 0 and 5°C in an ice bath with constant stirring[1][2].

-

A pre-cooled aqueous solution of sodium nitrite (e.g., 7.18 g in water) is added slowly to the p-nitroaniline suspension[1]. The temperature should be carefully maintained below 5°C during the addition to prevent the decomposition of the diazonium salt[2].

-

After the complete addition of the sodium nitrite solution, the mixture is stirred for an additional 30-60 minutes at 0-5°C to ensure the diazotization is complete[1].

-

Any excess nitrous acid can be destroyed by the addition of a small amount of urea. The resulting solution of p-nitrobenzenediazonium salt is kept cold and used immediately in the next step.

Step 2: Azo Coupling with o-Methoxyaniline

This step involves the formation of the intermediate, 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline.

Materials:

-

p-Nitrobenzenediazonium salt solution (from Step 1)

-

o-Methoxyaniline

-

Sodium Acetate or another suitable buffer

Procedure:

-

o-Methoxyaniline is dissolved in an appropriate solvent.

-

The solution of o-methoxyaniline is cooled to 0-5°C.

-

The cold diazonium salt solution from Step 1 is added slowly to the o-methoxyaniline solution with vigorous stirring.

-

The pH of the reaction mixture is maintained in a weakly acidic range (pH 4-5) to facilitate the coupling reaction. This can be achieved by the addition of a buffer such as sodium acetate[1].

-

The reaction is continued with stirring at a low temperature for several hours until the coupling is complete, which is often indicated by the formation of a colored precipitate.

-

The resulting solid, 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline, is isolated by filtration, washed with cold water, and dried.

Step 3: Diazotization of 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline

The intermediate amine is converted into its corresponding diazonium salt in this step.

Materials:

-

2-methoxy-4-((4-nitrophenyl)diazenyl)aniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

The dried intermediate from Step 2 is suspended in a mineral acid solution (e.g., HCl or H₂SO₄).

-

The suspension is cooled to 0-5°C in an ice bath with stirring.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise, keeping the temperature below 5°C.

-

The mixture is stirred for an additional 1-2 hours at low temperature to complete the diazotization. The resulting diazonium salt solution is used promptly in the final coupling step.

Step 4: Azo Coupling with Phenol

The final step involves the formation of the target disazo dye.

Materials:

-

Diazonium salt solution (from Step 3)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Sodium Acetate

-

Diffusing agent (optional)

Procedure:

-

A solution of phenol is prepared in an aqueous alkaline medium, such as a solution of sodium hydroxide, to form the sodium phenoxide salt. For instance, 9.4 g of phenol can be added to a solution containing water, a diffusing agent, and sodium acetate[1].

-

This alkaline solution of phenol is cooled to 5-10°C[1].

-

The cold diazonium salt solution from Step 3 is slowly added to the alkaline phenol solution over a period of 60-90 minutes with efficient stirring[1].

-

The temperature is maintained between 5 and 10°C, and the pH is controlled at approximately 5.6 by the dropwise addition of a sodium hydroxide solution[1].

-

After the addition is complete, the reaction mixture is stirred for another hour at the same temperature[1].

-

The temperature is then raised to 85-90°C for 3 hours to complete the reaction and promote precipitation of the dye[1].

-

The final product, Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-, is collected by filtration, washed with water, and dried[1].

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis. Note that some of these values are based on representative procedures for similar azo dye syntheses.

Table 1: Reagents for the Synthesis of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-

| Step | Starting Material | Reagent 1 | Reagent 2 | Coupling Agent |

| 1 | p-Nitroaniline | Hydrochloric Acid | Sodium Nitrite | - |

| 2 | p-Nitrobenzenediazonium salt | - | - | o-Methoxyaniline |

| 3 | 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline | Hydrochloric Acid | Sodium Nitrite | - |

| 4 | Diazonium salt from Step 3 | Sodium Hydroxide | Sodium Acetate | Phenol |

Table 2: Reaction Conditions and Yields

| Step | Temperature (°C) | pH | Duration | Reported Yield |

| 1. Diazotization of p-Nitroaniline | 0 - 5 | Strongly Acidic | 1 - 2 hours | High (typically >95%) |

| 2. First Azo Coupling | 0 - 5 | 4 - 5 | Several hours | ~50% (can be improved to 88% with modified process)[1] |

| 3. Diazotization of Intermediate | 0 - 5 | Strongly Acidic | 1 - 2 hours | High (typically >95%) |

| 4. Second Azo Coupling | 5 - 10, then 85 - 90 | 5.6 | 1 hour, then 3 hours | Not specified |

Visualization of the Synthesis Pathway

The following diagram illustrates the complete workflow for the synthesis of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-.

Caption: Synthesis workflow for the target disazo dye.

References

In-Depth Technical Guide on 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS 52605-52-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, a key intermediate in the synthesis of the antidepressant drug Trazodone. This document clarifies the compound's correct Chemical Abstracts Service (CAS) number, presents available spectroscopic data, details relevant experimental protocols, and illustrates its role in the broader context of Trazodone's mechanism of action through signaling pathway diagrams.

A Note on CAS Number Identification: Initial database searches for CAS 19800-42-1 revealed conflicting information, with some sources associating it with the textile dye "Disperse Orange 29". However, for the audience in pharmaceutical research and development, the compound of interest is correctly identified by CAS 52605-52-4 . This guide will exclusively focus on the data pertaining to this specific pharmaceutical intermediate.

Chemical Structure and Properties

-

Chemical Name: 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

-

CAS Number: 52605-52-4[3]

-

Molecular Formula: C₁₃H₁₉Cl₃N₂[1]

-

Molecular Weight: 309.66 g/mol [2]

Spectroscopic Data

While precise peak lists are not consistently available across public domains, the following sections summarize the available spectroscopic data for CAS 52605-52-4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Table 1: Summary of NMR Data

| Spectrum | Data Availability | Source |

| ¹H NMR | Graphical spectrum available.[4] | ChemicalBook[4] |

| ¹³C NMR | Graphical spectrum available.[5] | ChemicalBook[5] |

Note: Quantitative peak data (chemical shifts, coupling constants) are not provided in the referenced sources, which only offer spectral images.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. A detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for its quantification as a genotoxic impurity in Trazodone.[6][7]

Table 2: Summary of Mass Spectrometry Data

| Technique | Parameter | Value | Source |

| LC-MS/MS | Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][7] |

| Monitored Transition | m/z 273.2 -> 120.1 (protonated) | [7] | |

| Limit of Detection (LOD) | 0.01 ppm | [6][7] | |

| Limit of Quantification (LOQ) | 0.03 ppm | [6][7] |

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

A common synthetic route involves the alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane.

Protocol:

-

A solution of 1-(3-chlorophenyl)piperazine hydrochloride (2.153 mol) and 1-bromo-3-chloropropane (2.153 mol) is prepared in a mixture of water (435 ml) and acetone (535 ml).[9]

-

The solution is stirred and cooled to 0-10°C.[9]

-

A 50% sodium hydroxide solution (5.333 mol) is added dropwise while maintaining the temperature.[9]

-

The reaction mixture is stirred for 16 hours at room temperature.[9]

-

The upper organic phase is separated and concentrated under reduced pressure.[9]

-

The resulting residual oil is taken up in 500 ml of acetone, filtered, and the filtrate is concentrated again to an oily residue.[9]

-

This residue is dissolved in boiling dilute hydrochloric acid (1.67 L water + 280 ml concentrated HCl).[9]

-

Upon cooling, the oil that initially separates solidifies. This solid is collected, rinsed with cold water, and air-dried.[9]

-

Crystallization from water with activated charcoal yields 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.[9]

LC-MS/MS Analysis Protocol for Quantification

This method is designed for the trace level quantification of the title compound as an impurity in Trazodone.

Instrumentation and Conditions:

-

Chromatography System: Liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer.[6][7]

-

Mobile Phase: 5.0 mM ammonium acetate–acetonitrile (30:70, v/v).[6][7]

-

Flow Rate: 0.8 mL/min (split to 0.2 mL/min into the MS source).[7]

-

Column Temperature: 40°C.[7]

-

Injection Volume: 10 µL.[7]

-

MRM Transition: m/z 273.2 -> 120.1.[7]

Visualization of Related Signaling Pathways

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a direct precursor to Trazodone. The therapeutic effects of Trazodone are understood through its multi-faceted interaction with the serotonergic system.

Synthetic Pathway to Trazodone

The following diagram illustrates the conversion of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride to Trazodone.

Trazodone's Multifunctional Mechanism of Action

Trazodone exhibits a dose-dependent pharmacological profile, acting as a hypnotic at lower doses and an antidepressant at higher doses. This is due to its varying affinities for different receptors and transporters.[5]

Simplified Serotonergic Synapse Signaling

The primary antidepressant effect of Trazodone at higher doses is mediated by the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.

References

- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride [chengtaichem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride 52605-52-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 1H NMR spectrum [chemicalbook.com]

- 5. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. prepchem.com [prepchem.com]

Physical and chemical properties of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-

An In-Depth Technical Guide to the Physical and Chemical Properties of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the disazo dye Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-, also identified by its CAS Registry Number 19800-42-1 and commonly known as C.I. Disperse Orange 29. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the characteristics and potential applications of this compound.

Chemical Identity and Structure

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- is a complex organic molecule belonging to the azo dye class, characterized by the presence of two azo (-N=N-) groups, which act as chromophores. Its chemical structure consists of a phenol group linked through an azo bridge to a 2-methoxy-4-azophenyl moiety, which in turn is connected to a 4-nitrophenyl group via a second azo linkage.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol |

| CAS Registry No. | 19800-42-1[1][2][3][4] |

| Alternate CAS No. | 61902-11-2[5] |

| Synonyms | C.I. Disperse Orange 29, Sumikaron Orange SE-RBL |

| Molecular Formula | C₁₉H₁₅N₅O₄[1][2][3][4] |

| Molecular Weight | 377.35 g/mol [2][5] |

| InChI Key | HGDFMYGFWUSBQH-UHFFFAOYSA-N[1] |

Physical Properties

The physical properties of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- are summarized in the table below. It is important to note that while several physical constants have been reported, an experimental melting point is not consistently available in the literature, with some sources indicating "N/A"[4]. This suggests that the compound may decompose before melting under standard conditions. The compound is described as an orange or palm red powder[5].

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 597.3 °C at 760 mmHg | [4] |

| Density | 1.34 g/cm³ | [4] |

| Flash Point | 315 °C | [4] |

| Melting Point | Not available | [4] |

| Solubility | Low in water. Soluble in ethanol, acetone, and toluene. | [6] |

Chemical and Spectroscopic Properties

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| UV-Visible | - π-π* transitions: Expected in the 250-300 nm range, arising from the aromatic rings.[1] - n-π* transitions: Expected in the 400-700 nm range, attributed to the azo chromophores, which are responsible for the orange color.[1] |

| FTIR (cm⁻¹) | - O-H (phenolic): Broad band around 3200-3600 cm⁻¹.[1] - C-H (aromatic): 3000-3100 cm⁻¹.[1] - C-H (aliphatic, -OCH₃): 2800-3000 cm⁻¹.[1] - N=N (azo): 1400-1600 cm⁻¹.[1] - C=C (aromatic): 1450-1600 cm⁻¹.[1] - NO₂ (nitro): Asymmetric stretch at 1500-1570 cm⁻¹ and symmetric stretch at 1330-1370 cm⁻¹.[1] - C-O (methoxy, phenol): 1000-1300 cm⁻¹.[1] |

| ¹H NMR (ppm) | - Phenolic -OH: 8.0-12.0 ppm.[1] - Aromatic protons: 6.5-9.0 ppm.[1] - Methoxy -OCH₃: 3.5-4.0 ppm.[1] |

| ¹³C NMR (ppm) | - Aromatic carbons: 100-160 ppm.[1] - Methoxy -OCH₃: 50-60 ppm.[1] |

Experimental Protocols

Synthesis of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-

The synthesis of this disazo dye is a multi-step process involving diazotization and coupling reactions. The following protocol is based on established methods for the synthesis of Disperse Orange 29.

Step 1: Formation of the Monoazo Intermediate

-

In a reactor, add 90 mL of water, 27.4 mL of hydrochloric acid, and 14.2 g of p-nitroaniline.

-

Stir the mixture for 3 hours to form a slurry, then add 150 mL of water.

-

Cool the slurry to 1 °C and add 7.18 g of sodium nitrite at once. Maintain the temperature between 0 and 5 °C for 1 hour.

-

After the reaction, destroy any excess sodium nitrite. This solution contains the diazonium salt of p-nitroaniline.

-

In a separate reactor, prepare a solution of o-methoxyaniline salt by reacting 12.5 g of o-methoxyaniline with 3 g of formaldehyde and 13.5 g of sodium bisulfite in 80 mL of water at 25-30 °C for 1 hour, then heating to 70-75 °C for 2 hours. Cool to room temperature and add 200 mL of water.

-

Cool the o-methoxyaniline salt solution to 5-10 °C and add a dispersing agent.

-

Slowly add the p-nitroaniline diazonium salt solution to the o-methoxyaniline salt solution over 60-90 minutes, maintaining the temperature at 5-10 °C.

-

Continue stirring for 1 hour after the addition is complete.

-

Adjust the pH to 13 with sodium hydroxide solution and heat to 80-85 °C for 3 hours.

-

Cool, filter, and dry the resulting single azo compound.

Step 2: Formation of the Disazo Dye (Final Product)

-

In a reactor, add 190 mL of water, 54 mL of hydrochloric acid, and 27.5 g of the monoazo compound from Step 1.

-

Stir for 3 hours, then cool to 10-15 °C.

-

Add 7.18 g of sodium nitrite over 1-1.5 hours and continue to react for 2 hours.

-

Destroy any excess sodium nitrite, filter to obtain the diazonium salt of the monoazo compound.

-

In a separate coupling vessel, add 600 mL of water, a dispersing agent, sodium acetate, and 9.4 g of phenol.

-

Cool this solution to 5 °C.

-

Slowly add the diazonium salt solution from the previous step over 60-90 minutes, while simultaneously adding sodium hydroxide solution to maintain the pH at 5.6 and the temperature at 5-10 °C.

-

After the addition is complete, continue to stir for 1 hour.

-

The final product, Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-, is then filtered and dried.

Determination of Physical and Spectroscopic Properties

The following are general experimental protocols that can be adapted for the characterization of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-.

Melting Point Determination (Capillary Method)

-

Ensure the sample is thoroughly dried and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of about 3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

Solubility Determination

-

Add a known excess amount of the dye to a known volume of the solvent of interest in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Determine the concentration of the dye in the saturated solution using a suitable analytical method, such as UV-Visible spectrophotometry by measuring the absorbance at the λmax and using a calibration curve.

UV-Visible Spectroscopy

-

Prepare a dilute solution of the dye in a suitable UV-transparent solvent (e.g., ethanol, methanol, or dimethylformamide).

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a double-beam UV-Visible spectrophotometer, with the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the dry sample with dry KBr powder and press it into a transparent disk.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure of the molecule.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for Disperse Orange 29.

Structure-Spectra Relationship

Caption: Relationship between molecular structure and expected spectra.

Conclusion

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- is a disazo dye with well-defined structural features that impart its characteristic color and chemical properties. While some physical data are readily available, further experimental determination of properties such as the melting point and detailed spectroscopic analyses would be beneficial for a more complete characterization. The provided synthesis and analytical protocols offer a solid foundation for researchers working with this compound. This guide serves as a centralized repository of current knowledge to facilitate future research and development efforts.

References

- 1. Disperse Orange 29 | 19800-42-1 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 4-((2-Methoxy-4-((4-nitrophenyl)azo)phenyl)azo)phenol | C19H15N5O4 - BuyersGuideChem [buyersguidechem.com]

- 4. 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Crystal Structure Analysis of 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol: A Methodological Whitepaper

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, a complete single-crystal X-ray diffraction analysis for the specific compound 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol has not been identified. Therefore, this document serves as a detailed technical guide and template, outlining the requisite experimental protocols, data presentation structures, and analytical workflows that would be employed for such an analysis. The quantitative data herein is illustrative.

Introduction

Azo compounds, characterized by the R-N=N-R' functional group, are a significant class of molecules with applications ranging from dyes and pigments to photoswitchable materials and potential therapeutic agents. The compound 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol, with its extended π-system and potential for intramolecular hydrogen bonding, presents a subject of interest for structural elucidation. Understanding its three-dimensional structure is paramount for rationalizing its physicochemical properties and for guiding the design of new functional materials.

This whitepaper details the methodological approach for the synthesis, purification, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of the title compound. It is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and materials science.

Synthesis and Crystallization

The synthesis of the title compound would likely proceed via a multi-step diazotization and coupling reaction. A plausible synthetic pathway is outlined in the workflow diagram below.

General Synthesis Protocol

A solution of 4-nitroaniline would be diazotized using sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt would then be coupled with 2-methoxyaniline. The product of this first coupling reaction would then be subjected to a second diazotization and coupling reaction with phenol to yield the final product, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol.

Purification and Crystallization

The crude product would be purified by column chromatography over silica gel. Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as a mixture of dichloromethane and hexane, at room temperature.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic arrangement in a crystal, including unit cell dimensions, bond lengths, and bond angles.

Experimental Protocol

-

Crystal Mounting: A suitable single crystal of the title compound would be selected under a microscope and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Structure Solution and Refinement: The crystal structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and refinement parameters for the title compound would be summarized in a structured table for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol

| Parameter | Value (Illustrative) |

| Chemical formula | C₁₉H₁₅N₅O₄ |

| Formula weight | 377.36 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 105.23(3)° | |

| c = 12.345(5) Å, γ = 90° | |

| Volume | 1860.1(13) ų |

| Z | 4 |

| Density (calculated) | 1.347 Mg/m³ |

| Absorption coefficient | 0.096 mm⁻¹ |

| F(000) | 784 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 10123 |

| Independent reflections | 4250 [R(int) = 0.045] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 4250 / 0 / 254 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.055, wR₂ = 0.152 |

| R indices (all data) | R₁ = 0.078, wR₂ = 0.168 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)

| Bond | Length (Å) | Angle | Degrees (°) |

| N1=N2 | 1.25(1) | C1-N1-N2 | 113.5(8) |

| N2-C7 | 1.42(1) | N1-N2-C7 | 114.2(7) |

| N3=N4 | 1.26(1) | C10-N3-N4 | 113.8(8) |

| N4-C13 | 1.41(1) | N3-N4-C13 | 114.5(7) |

| O1-C16 | 1.36(1) | C1-C6-N(5) | 118.9(9) |

Visualizations

Synthesis Workflow

Caption: Plausible two-step synthesis pathway for the title compound.

Crystal Structure Analysis Workflow

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the specific crystal structure of 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)phenol is not currently available in the public domain, this whitepaper provides a comprehensive methodological framework for its determination and analysis. The outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, along with the structured templates for data presentation, serve as a valuable guide for researchers undertaking the structural elucidation of this or similar novel azo compounds. The successful determination of its crystal structure will be crucial for a deeper understanding of its structure-property relationships and for unlocking its full potential in various scientific and technological applications.

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-

For: Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Characteristics

The intricate structure of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- suggests a complex UV-Vis absorption spectrum with multiple bands spanning both the UV and visible regions. The coloration and spectral properties of azo dyes are dictated by the π-π* and n-π* electronic transitions within the delocalized system of the molecule. The presence of two azo (-N=N-) linkages, connecting three aromatic rings with varied electronic functionalities, will result in an extended conjugated system, which typically leads to bathochromic (red) shifts of the absorption maxima (λmax) into the visible region.

The overall spectrum is expected to be a composite of the absorptions from several key structural motifs:

-

The Azobenzene Core: The fundamental chromophore is the azobenzene unit. Unsubstituted azobenzene typically displays a strong π-π* transition band around 320 nm and a weaker n-π* transition band in the 440 nm region.

-

Bis-Azo System: The presence of a second azo group extends the conjugation, which is expected to cause a significant bathochromic shift of the primary π-π* absorption band, likely moving it well into the 350-400 nm range or even further into the visible spectrum. Bis-azo dyes are known for their intense colors due to this extended conjugation.[1][2]

-

Substituent Effects: The electronic nature of the substituents on the aromatic rings will further modulate the absorption spectrum:

-

Phenolic Group (-OH): As a strong electron-donating group (auxochrome), the hydroxyl group on the terminal phenol ring will likely cause a bathochromic shift and an increase in the molar absorptivity (a hyperchromic effect) of the longest wavelength absorption band. Phenol-containing azo dyes typically show absorption maxima in the 300-400 nm range.[3]

-

Nitro Group (-NO₂): This strong electron-withdrawing group on the other terminal ring will create a significant push-pull system across the conjugated backbone. This donor-acceptor character is known to cause a substantial red shift in the absorption spectrum, often resulting in deep coloration.

-

Methoxy Group (-OCH₃): The methoxy group is also an electron-donating group. Its position on the central phenyl ring will influence the overall electron density of the conjugated system, likely contributing to a further bathochromic shift. Studies on o-methoxyaniline-terminated azo dyes have shown that electron-donating groups lead to a red-shift in the λmax.[4]

-

Given these structural features, a plausible UV-Vis absorption profile for the target compound is summarized in the table below.

Table 1: Predicted UV-Vis Absorption Data

| Predicted Transition | Wavelength Range (λmax) | Associated Structural Features | Expected Molar Absorptivity (ε) |

| π-π* (Band 1) | ~260-280 nm | Benzene ring absorptions (E-band) | High |

| π-π* (Band 2) | ~380-450 nm | Extended conjugation of the bis-azo system | Very High |

| n-π* / Intramolecular Charge Transfer | ~480-550 nm | Push-pull system (Phenol to Nitro group) | Moderate to High |

It is also important to consider the phenomenon of solvatochromism , where the position of the λmax can shift depending on the polarity of the solvent used for the measurement.[5][6][7] Polar solvents may stabilize the excited state differently than non-polar solvents, leading to observable shifts in the absorption bands.

Experimental Protocol for UV-Vis Spectroscopy

The following protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of the target compound.

Materials and Instrumentation

-

Analyte: Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), or dichloromethane). The choice of solvent may depend on the solubility of the compound and the desired solvatochromic investigation.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1700 or similar).[8]

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.[9]

-

Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.[10]

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of the solid dye.

-

Dissolve the dye in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration, typically in the range of 10⁻³ M.

-

-

Preparation of Working Solution:

-

Perform a serial dilution of the stock solution to obtain a working concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0 A.U.). A common concentration for azo dyes is in the micromolar range, for instance, 5 x 10⁻⁵ M.[8]

-

-

Instrument Setup and Blank Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.[11]

-

Set the desired wavelength range for the scan, for example, from 200 nm to 800 nm, to capture all relevant electronic transitions.[12]

-

Fill a quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.

-

Place the blank cuvette in both the reference and sample holders and run a baseline correction to zero the instrument across the entire wavelength range.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it a few times with a small amount of the working solution.

-

Fill the cuvette with the working solution to about three-quarters full.[12]

-

Ensure there are no air bubbles and that the outside of the cuvette is clean and dry.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).[13]

-

Record the absorbance value at each λmax.

-

If the concentration is known, calculate the molar absorptivity (ε) for each peak using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

-

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for UV-Vis spectral analysis.

Diagram 2: Structure-Property Relationship

References

- 1. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colorimetric studies of some newly synthesized bisazo reactive dyes - Arabian Journal of Chemistry [arabjchem.org]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 9. ossila.com [ossila.com]

- 10. science.valenciacollege.edu [science.valenciacollege.edu]

- 11. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 12. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 13. ejournal.upi.edu [ejournal.upi.edu]

A Technical Guide to the Synthesis of Azo Dyes via Diazotization and Azo Coupling

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the diazotization and azo coupling reactions, the cornerstone of azo dye synthesis. Azo dyes represent the largest and most important class of synthetic colorants, with widespread applications in the textile, printing, and pharmaceutical industries.[1][2] Their synthesis is a classic example of electrophilic aromatic substitution. This document details the underlying mechanisms, provides comprehensive experimental protocols, summarizes key quantitative data, and outlines critical safety considerations.

The Diazotization Reaction: Formation of the Diazonium Salt

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] This reaction, first reported by Peter Griess in 1858, is fundamental to the synthesis of azo compounds.[3][4] The reaction typically involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6]

1.1. Reaction Mechanism

The diazotization mechanism proceeds through several key steps.[3][5] Initially, sodium nitrite reacts with the excess mineral acid to form nitrous acid. The nitrous acid is then protonated, and subsequent loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[3][7] The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfer and dehydration steps follow, ultimately yielding the aryl diazonium ion.[3]

1.2. Critical Reaction Parameters

The stability of the diazonium salt is a critical factor. Aryl diazonium salts are significantly more stable than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[4][8] However, they are still prone to decomposition, especially at elevated temperatures.[6][9]

| Parameter | Typical Value/Condition | Rationale |

| Temperature | 0 - 5 °C | To prevent the unstable diazonium salt from decomposing and reacting with water to form phenol.[1][5][6] |

| pH | Strongly Acidic (excess HCl) | Ensures the formation of nitrous acid in situ and prevents premature coupling of the diazonium salt with the unreacted primary amine.[3][5] |

| Reagents | NaNO₂, Mineral Acid (e.g., HCl) | Sodium nitrite is the source of the nitrosonium ion, and the acid is the catalyst.[5] |

The Azo Coupling Reaction: Formation of the Azo Dye

The azo coupling reaction is an electrophilic aromatic substitution where the aryl diazonium ion acts as the electrophile.[10][11] It reacts with an electron-rich aromatic compound, known as the coupling component, to form the characteristic azo (-N=N-) linkage.[1][2]

2.1. Reaction Mechanism

The diazonium ion is a weak electrophile and thus requires a highly activated aromatic ring to react.[12] Common coupling components include phenols, naphthols, and aromatic amines.[13][14] The substitution typically occurs at the para position relative to the activating group, unless this position is blocked, in which case ortho substitution occurs.[11][15]

2.2. Critical Reaction Parameters

The pH of the reaction medium is the most crucial factor in the coupling stage, as it controls the reactivity of both the diazonium salt and the coupling component.[11]

| Parameter | Coupling with Phenols | Coupling with Amines | Rationale |

| Optimal pH | Weakly Alkaline (pH 9-10)[16] | Weakly Acidic (pH 4-5)[16] | Phenols: Alkaline conditions deprotonate the hydroxyl group to form the more strongly activating phenoxide ion.[17] Amines: Acidic conditions prevent the diazonium ion from converting to an unreactive diazohydroxide, while keeping the amine group sufficiently nucleophilic. |

| Temperature | 0 - 5 °C | 0 - 5 °C | Low temperature is maintained to ensure the stability of the diazonium salt throughout the coupling process.[6] |

Experimental Protocols

This section provides a generalized workflow for azo dye synthesis and a specific, detailed protocol for the preparation of Methyl Orange, a common acid-base indicator.[18]

3.1. General Experimental Workflow

The synthesis follows a logical sequence of preparing the reactants, executing the two core reactions at controlled temperatures, and finally isolating and purifying the product.

3.2. Detailed Protocol: Synthesis of Methyl Orange

This protocol is adapted from established laboratory procedures for the synthesis of methyl orange from sulfanilic acid and N,N-dimethylaniline.[18][19][20]

Materials:

-

Sulfanilic acid (anhydrous)

-

Sodium carbonate (anhydrous)

-

Sodium nitrite

-

Concentrated Hydrochloric Acid (HCl)

-

N,N-dimethylaniline

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution (e.g., 3 M or 10%)

-

Sodium chloride (for salting out)

-

Ice

Procedure:

Part A: Diazotization of Sulfanilic Acid [18]

-

In a 50 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of a 2.5% sodium carbonate solution by gently warming.

-

Cool the resulting solution under tap water and add 0.5 g of sodium nitrite, stirring until it is fully dissolved.

-

In a separate 200 mL beaker, prepare a mixture of approximately 8 g of crushed ice and 1.3 mL of concentrated HCl.

-

Pour the sulfanilic acid/sodium nitrite solution into the ice/HCl mixture. A fine, white precipitate of the diazonium salt should form within a few minutes. Keep this suspension in an ice bath.

-

In a test tube, prepare the coupling solution by mixing 0.8 mL of N,N-dimethylaniline with 0.7 mL of glacial acetic acid.

-

Slowly add the N,N-dimethylaniline acetate solution to the cold diazonium salt suspension while stirring continuously.

-

Gradually add approximately 8.5 mL of 3 M sodium hydroxide solution with stirring.[18] The mixture will turn from a reddish color to a yellowish-orange as the sodium salt of methyl orange is formed.[21]

Part C: Isolation and Purification [19][21]

-

Heat the reaction mixture to boiling to dissolve the dye precipitate.

-

Add approximately 5-10 g of sodium chloride to "salt out" the methyl orange, which decreases its solubility in the aqueous solution.[20] Continue heating until the salt dissolves.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

-

Collect the methyl orange crystals by vacuum filtration, washing them with a small amount of cold, saturated NaCl solution, followed by a cold water wash.[20]

-

Dry the product thoroughly to obtain the final yield.

Quantitative Data Summary

The efficiency of azo dye synthesis is influenced by precise control over stoichiometry and reaction conditions. The following table summarizes quantitative data from a representative synthesis of a reddish-pink azo dye derived from sulfamethoxazole and 4-methoxyphenol.[22]

| Parameter | Value | Reference |

| Reactants | Sulfamethoxazole, 4-methoxyphenol | [22] |

| Reaction Temperature | 0 - 5 °C | [22] |

| Coupling Medium | Alkaline | [22] |

| Product Yield | 84% | [22] |

| Melting Point | 220 °C | [22] |

| λmax (UV-Vis) | 495 nm | [22] |

Note: Yields can vary significantly based on the specific reactants, reaction scale, and purification efficiency. One reported synthesis of an azo dye from 4-nitroaniline and salicylic acid yielded 116.33%, which was attributed to the presence of unreacted reagents in the final product.[23]

Applications in Drug Development and Research

While primarily known as dyes, the principles of diazotization and coupling are relevant in the pharmaceutical sciences.

-

Prodrug Synthesis: The first sulfa drug, Prontosil, is an azo compound that is metabolized in vivo to release the active antibacterial agent, sulfanilamide.[14]

-

Analytical Reagents: The Pauly reaction uses azo coupling to detect tyrosine or histidine residues in proteins.[14] Azo dyes are also widely used as pH indicators, like methyl orange, in titrations.[18]

-

Pharmaceutical Intermediates: Diazonium salts are versatile intermediates that can be reacted with a range of nucleophiles to produce various active pharmaceutical ingredients (APIs) and their precursors.[5]

Safety Precautions

-

Toxicity: Many aromatic amines, such as aniline and its derivatives (e.g., N,N-dimethylaniline), are toxic, potential carcinogens, and can be absorbed through the skin.[19][20][24] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Corrosive Reagents: Concentrated acids (HCl) and bases (NaOH) are corrosive and can cause severe burns.[18][24] Handle with extreme care.

-

Explosion Hazard: While aryl diazonium salts are relatively stable in cold aqueous solutions, they can be explosive when isolated in a dry, solid state.[1][8] It is imperative to use them in solution immediately after preparation and avoid any attempt to isolate them unless specific, safe protocols are followed.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. byjus.com [byjus.com]

- 4. Diazotization Reaction Mechanism [unacademy.com]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. betapartners.nl [betapartners.nl]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. cuhk.edu.hk [cuhk.edu.hk]

- 10. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 11. Azo Coupling [organic-chemistry.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. Azo coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Give the diazotization reaction of aniline. Also, give the chemical reaction involved in the preparation of red azo dye and light yellow azo dye. [vedantu.com]

- 17. quora.com [quora.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. books.rsc.org [books.rsc.org]

- 20. scribd.com [scribd.com]

- 21. gcwgandhinagar.com [gcwgandhinagar.com]

- 22. researchgate.net [researchgate.net]

- 23. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]

- 24. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

A Technical Guide to the Research Applications of Nitrophenyl Azo Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenyl azo compounds, a class of organic molecules characterized by the presence of a nitro group (-NO₂) and an azo bridge (-N=N-), have emerged as versatile scaffolds in various scientific disciplines. Their unique electronic and structural properties, arising from the interplay between the electron-withdrawing nitro group and the photoresponsive azo moiety, have made them the subject of intense research. This technical guide provides an in-depth exploration of the core research applications of nitrophenyl azo compounds, with a focus on their utility in medicinal chemistry, as photoswitchable tools for biological systems, and as sensitive chemosensors. Detailed experimental protocols, quantitative data, and visual representations of key concepts are provided to facilitate their practical application in the laboratory.

Core Applications and Methodologies

The research applications of nitrophenyl azo compounds are broad, spanning from the development of new therapeutic agents to the creation of sophisticated molecular tools for probing biological systems. This section will delve into the key areas of their utility, providing detailed experimental protocols and quantitative data to support their implementation.

Medicinal Chemistry: A Scaffold for Bioactive Agents

Nitrophenyl azo compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The nitro group often plays a crucial role in their mechanism of action, particularly in antimicrobial applications, where its reduction can lead to the formation of cytotoxic reactive nitrogen species.

This protocol outlines a common method for assessing the antibacterial efficacy of newly synthesized nitrophenyl azo compounds.

-

Preparation of Bacterial Inoculum: A fresh culture of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10⁵-10⁶ colony-forming units (CFU)/mL.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar surface is uniformly swabbed with the bacterial inoculum.

-

Well Preparation: Sterile wells (typically 6 mm in diameter) are punched into the agar.

-

Application of Test Compounds: A defined volume of the nitrophenyl azo compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

The following tables summarize the inhibitory activities of various nitrophenyl azo compounds against different biological targets.

Table 1: Antibacterial and Antifungal Activity of Selected Nitrophenyl Azo Compounds [1][2]

| Compound | Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

| (E)-4-((2-nitrophenyl)diazenyl)benzene-1,3-diol | Staphylococcus aureus | Resistant | - |

| Escherichia coli | Resistant | - | |

| Candida albicans | 15 | - | |

| (E)-4-((3-nitrophenyl)diazenyl)benzene-1,3-diol | Staphylococcus aureus | 18 | - |

| Escherichia coli | 16 | - | |

| Candida albicans | 18 | - | |

| (E)-4-((4-nitrophenyl)diazenyl)benzene-1,3-diol | Staphylococcus aureus | 17 | - |

| Escherichia coli | 15 | - | |

| Candida albicans | 17 | - | |

| Azo compound with NO₂ at meta position | Staphylococcus aureus | 39 | - |

| Azo compound with NO₂ at ortho position | Candida krusei | 42 | - |

| Tellurated azo compound | Staphylococcus aureus | up to 43 | up to 10 |

Table 2: Enzyme Inhibition and Anticancer Activity of Nitrophenyl Azo Derivatives [3][4][5]

| Compound | Target | IC₅₀ Value |

| N-nitrophenyl derivative (Type-B) | Acetohydroxyacid synthase (AHAS) | 25-177 µM |

| Azo-dye PH011669 | Chorismate synthase (PbCS) | 10 ± 1 µM |

| 3-Nitrophenyl boronic acid | Prostate Specific Antigen (PSA) | Inhibition observed |

| Azo derivative of 4-hydroxycoumarin | Human promyelocytic leukemia (NB-4) | 0.880 µM |

| Azo derivative of 4-hydroxycoumarin | Human colon cancer (HCT-116) | 21.5 µg/mL |

| Azo derivative of 4-hydroxycoumarin | Human breast cancer (MCF-7) | 28 µg/mL |

The antimicrobial activity of many nitro-containing compounds is believed to stem from the intracellular reduction of the nitro group. This process can generate reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[6]

Caption: Proposed mechanism of antimicrobial activity of nitrophenyl azo compounds.

Photoswitches for Biological Systems: Spatiotemporal Control of Function

The azobenzene core of nitrophenyl azo compounds allows for reversible photoisomerization between a thermally stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths. This light-induced change in molecular geometry can be harnessed to remotely control biological processes with high spatiotemporal precision. Applications include the photocontrol of enzyme activity, ion channel function, and gene expression.

This protocol describes a general method for using a photoswitchable nitrophenyl azo compound to modulate the activity of an ion channel in cultured cells.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transfected with the gene encoding the ion channel of interest.

-

Application of the Photoswitch: The photoswitchable nitrophenyl azo compound is added to the cell culture medium at a predetermined concentration.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure the ion channel activity.

-

Photoisomerization: The cells are irradiated with light of a specific wavelength (e.g., UV or visible light) to induce isomerization of the photoswitch.

-

Data Acquisition: The ion channel currents are recorded before, during, and after irradiation to assess the effect of photoswitching on channel function.

-

Reversibility: The reversibility of the photocontrol is tested by irradiating with a different wavelength of light to induce back-isomerization.

The efficiency and utility of a photoswitch are determined by its photophysical properties, as summarized in the table below.

Table 3: Photophysical Properties of Selected Azobenzene Photoswitches [7][8][9]

| Photoswitch Class | Isomerization Wavelength (trans → cis) | Thermal Half-life (cis → trans) | Key Features |

| Azobenzene | ~320 nm | Hours to days | Prototypical photoswitch, often requires UV light. |

| Hemi-azothiophenes | Red-shifted (e.g., 365 nm) | Up to 279 years (predicted) | Red-shifted absorption and long thermal stability of the cis isomer. |

| Quaternary Ammonium-Azobenzene-Quaternary Ammonium (QAQ) | ~362 nm (in water) | 7-8 minutes | Used for photocontrol of ion channels. |

| Red-shifted QAQ derivatives | Visible light | Fast relaxation | Designed for in vivo applications with better tissue penetration. |

Photoswitchable ligands can be designed to bind to and modulate the activity of receptors in a light-dependent manner. For example, a photoswitchable agonist can be designed to bind to a ligand-gated ion channel in one isomeric state but not the other, allowing for optical control of channel gating.

Caption: Photocontrol of a ligand-gated ion channel using a photoswitchable ligand.

Chemosensors: Visual and Spectroscopic Detection of Analytes

The chromophoric nature of nitrophenyl azo compounds makes them excellent candidates for the development of colorimetric and fluorescent chemosensors. The binding of an analyte to a receptor unit appended to the azo dye can induce a change in its electronic properties, resulting in a detectable change in color or fluorescence. These sensors have been developed for a variety of analytes, including metal ions and anions.

This protocol provides a general procedure for the preliminary evaluation of a nitrophenyl azo compound as a colorimetric chemosensor for metal ions.

-

Preparation of Solutions: Stock solutions of the nitrophenyl azo compound (chemosensor) and various metal ion salts are prepared in a suitable solvent (e.g., acetonitrile).

-

Preliminary Screening: To a solution of the chemosensor, an excess (e.g., 20 equivalents) of each metal ion is added. The color of the solution is observed by the naked eye.

-

Spectrophotometric Titration: For metal ions that induce a color change, a spectrophotometric titration is performed. The UV-Vis spectrum of the chemosensor is recorded upon the incremental addition of the metal ion.

-

Data Analysis: The change in absorbance at a specific wavelength is plotted against the concentration of the metal ion to determine the binding stoichiometry and association constant. The limit of detection (LOD) is also calculated.

The performance of a chemosensor is characterized by its selectivity, sensitivity (limit of detection), and binding affinity, as shown in the table below.

Table 4: Sensing Properties of Selected Azo Dye-Based Chemosensors [10][11]

| Chemosensor | Analyte | Solvent System | Limit of Detection (LOD) |

| Thiazolo[4,5-b]pyridine-based azo dye (TPN1) | Cu²⁺ | Methanol | - |

| Sn²⁺ | Methanol | - | |

| Al³⁺ | Methanol | - | |

| Arsenazo III with Cu²⁺ | Oxalate | Aqueous | 3.04 x 10⁻⁹ mol L⁻¹ |

| Eriochrome Black T with Ni²⁺ | CN⁻ | Aqueous | 0.15 µmol L⁻¹ |

The development of a new chemosensor involves a systematic process from design and synthesis to performance evaluation.

Caption: A typical workflow for the development and evaluation of a new nitrophenyl azo-based chemosensor.

Conclusion

Nitrophenyl azo compounds represent a privileged structural motif with a remarkable range of research applications. Their facile synthesis and tunable properties make them attractive candidates for the development of new drugs, sophisticated molecular probes, and sensitive analytical reagents. The detailed protocols, quantitative data, and conceptual diagrams presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of these versatile molecules in their own investigations. As our understanding of the fundamental properties of nitrophenyl azo compounds continues to grow, so too will the scope of their applications in addressing pressing challenges in science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity [mdpi.com]

- 7. Understanding and improving photo‐control of ion channels in nociceptors with azobenzene photo‐switches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

Literature review of bis-azo dyes containing a methoxy group

An in-depth analysis of the synthesis, properties, and applications of bis-azo dyes incorporating methoxy groups reveals a versatile class of compounds with significant relevance in textiles, materials science, and biomedical research. The presence of the methoxy (-OCH3) group, an electron-donating substituent, plays a crucial role in modifying the electronic and steric characteristics of the dye molecules, thereby influencing their color, stability, and functional properties.

Synthesis and Characterization

The primary synthetic route for methoxy-containing bis-azo dyes involves a two-step diazotization-coupling reaction. This process begins with the diazotization of an aromatic diamine, which is then coupled with a methoxy-substituted aromatic compound, such as methoxyphenols or their derivatives[1]. A common precursor is 2-hydroxy-4-methoxybenzophenone-5-sulphonic acid, valued for its UV absorbing capabilities[2][3]. The synthesis is typically performed in a cold, aqueous medium to ensure the stability of the intermediate diazonium salt[4][5].

Characterization of the resulting dyes relies on a suite of spectroscopic and analytical techniques. Elemental analysis confirms the empirical formula, while Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups. Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure, and UV-Visible spectroscopy is employed to determine the absorption maxima (λmax), which is directly related to the color of the dye[1][2][6]. The purity of the synthesized compounds is often verified using thin-layer chromatography (TLC)[2][3].

Experimental Protocol: General Synthesis

A generalized protocol for the synthesis of these dyes, based on common literature procedures, is as follows[2][4]:

-

Diazotization: An aromatic diamine is dissolved in a solution of concentrated hydrochloric acid and water. The mixture is cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature and stirring continuously. The reaction is stirred for an additional period to ensure complete formation of the bis-diazonium salt.

-

Coupling Reaction: The methoxy-substituted coupling component is dissolved in an alkaline solution (e.g., aqueous sodium hydroxide) and cooled to 0-5°C. The freshly prepared bis-diazonium salt solution is added slowly to this solution under vigorous stirring. The pH is carefully maintained within a specific range (often slightly acidic to neutral) by the simultaneous addition of a base like sodium carbonate solution[2].

-

Isolation and Purification: After stirring for several hours, the precipitated dye is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like acetone or ethanol[2][3].

Physicochemical Properties

The incorporation of methoxy groups significantly impacts the physicochemical properties of bis-azo dyes, including their thermal stability, spectroscopic behavior, and potential for forming liquid crystalline phases.

Spectroscopic Properties

The UV-Visible absorption spectra of these dyes are of primary interest, with λmax values typically ranging from 420 nm to over 630 nm, corresponding to colors from yellow and red to blue and brown[7][8]. The position of the methoxy group influences the electronic properties; ortho- and para-substituted methoxy groups can enhance conjugation and lead to a bathochromic (red) shift in the absorption maximum[9]. The spectra can also be sensitive to solvent polarity (solvatochromism) and pH, making some derivatives potential pH indicators[10][11].

| Dye/Derivative Class | λmax (nm) | Solvent/Medium | Reference |

| Bis(hetaryl)azo Dyes | 427 - 631 | Various | [8] |

| 2-Methoxy-5-nitroaniline Derivatives | 486 - 542 | Methanol | [7] |

| Bis(4-amino-2-bromo-6-methoxy)azobenzene | 426 (Neutral), 640 (Azonium) | DCM / DCM+TFA | [12] |

| 2,2'-(3,3'-dimethylbiphenyl...) Derivative | 464 | Methanol | [13] |

| Benzidine-derived Dyes | 425 - 510 | DMF | [14] |

Table 1: Representative UV-Visible Absorption Maxima (λmax) for Methoxy-Containing Bis-Azo Dyes.

Thermal Stability

The thermal stability of bis-azo dyes is a critical parameter for applications in high-temperature dyeing processes and materials science. It is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)[15][16]. Studies show that factors such as molecular structure, substituents, and intermolecular hydrogen bonding influence thermal decomposition temperatures[15][17]. For example, one study reported a methoxy-containing bis-azo dye that was thermally stable up to 290°C[13]. The rigidity of the molecular structure generally correlates with higher thermal stability[15][16].

| Compound Type | Decomposition Temp. (°C) | Analytical Method | Key Finding | Reference |

| Bisazo Tröger Base Analogs | Variable | DSC | Stability influenced by substituents and rigidity. | [15][16] |

| Bis(hetaryl)azo Dyes | ~230 - 315 | TGA | Pyridone derivative showed higher stability. | [8] |

| Azo dye derivative | Starts at 290 | TGA | Deemed to have good thermal stability. | [13] |

Table 2: Thermal Properties of Selected Azo and Bis-Azo Dyes.

Liquid Crystalline Properties

The rigid, rod-like structure of many azo compounds makes them excellent candidates for forming liquid crystals (LCs). The presence and position of substituents like the methoxy group can significantly influence mesomorphic behavior[18][19]. The formation of liquid crystal phases (e.g., nematic, smectic) is dependent on factors like the length of terminal alkyl chains, overall molecular geometry, and intermolecular interactions[20][21]. Methoxy groups can affect the molecular packing and dipole moment, thereby influencing the stability and type of mesophase formed[19].

Applications

Methoxy-substituted bis-azo dyes are utilized in a variety of fields, with textile dyeing and biomedical applications being the most prominent.

Textile Dyeing

These compounds are widely used as disperse and acid dyes for coloring synthetic and natural fibers such as polyester, nylon, wool, and silk[3][7][22]. The methoxy group can improve the affinity of the dye for the fiber and enhance the brightness of the shade. The performance of a dye is assessed by its exhaustion and fixation percentages, color strength (K/S value), and fastness properties (resistance to light, washing, rubbing, and perspiration)[2][19]. Many methoxy-containing bis-azo dyes exhibit good to excellent fastness properties, making them commercially valuable[2][3][7].

| Fiber Type | Dye Class | Fastness Ratings (Light/Washing) | Reference |

| Wool & Silk | Bisazo-acid dyes | Very Good to Excellent | [2] |

| Polyester & Nylon 66 | Disazo disperse dyes | Good (5-6) / Good | [7] |

| Polyester | Azo disperse dyes | Excellent | [10] |

| Wool & Silk | Acid azo dyes | Excellent to Very Good | [3] |

| Polyester | Laterally substituted azo dyes | Excellent | [19] |

Table 3: Summary of Dyeing Performance on Various Textile Fibers.

Experimental Protocol: Dyeing of Polyester Fabric

A representative procedure for high-temperature dyeing of polyester is as follows[7]:

-

Dye Bath Preparation: A dye bath is prepared containing the disperse dye, a dispersing agent, and water. The pH is adjusted to an acidic value (e.g., 5.0) using acetic acid.

-

Dyeing Process: The polyester fabric is introduced into the dye bath. The temperature is gradually raised to 130-135°C under pressure, and dyeing is continued at this temperature for 60 minutes.

-

Reduction Clearing: After dyeing, the fabric is rinsed and subjected to a "reduction clearing" treatment. This involves treating the fabric in a bath containing sodium hydroxide and sodium hydrosulphite at around 85°C for 10 minutes to remove unfixed surface dye.

-

Final Wash: The fabric is then washed thoroughly with water and dried.

Biological and Medicinal Applications

A growing area of research is the biological activity of azo dyes. Several studies have shown that bis-azo dyes, including those with methoxy groups, possess significant antimicrobial and antifungal properties[23][24][25][26]. The mechanism of action is often related to the dye's ability to interfere with microbial metabolic processes. This has opened up possibilities for developing antimicrobial textiles or new therapeutic agents. Additionally, some azo dye derivatives are being investigated for their antitumor and antioxidant activities[27].

References

- 1. scispace.com [scispace.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. plantarchives.org [plantarchives.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. impactfactor.org [impactfactor.org]

- 7. orientjchem.org [orientjchem.org]

- 8. Synthesis and properties of bis(hetaryl)azo dyes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization, and color performance of bis-azo and bis-pyrazole derivatives for dyeing of polyester [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives [beilstein-journals.org]

- 13. ijsrp.org [ijsrp.org]

- 14. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchers.mq.edu.au [researchers.mq.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]